4-(Cyclopropylsulfonyl)-2-fluoroaniline
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Overview
Description
4-(Cyclopropylsulfonyl)-2-fluoroaniline is an organic compound characterized by the presence of a cyclopropylsulfonyl group and a fluorine atom attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylsulfonyl)-2-fluoroaniline typically involves the following steps:
Nitration of Fluorobenzene: Fluorobenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-fluoronitrobenzene.
Reduction of Nitro Group: The nitro group in 2-fluoronitrobenzene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 2-fluoroaniline.
Sulfonylation: 2-fluoroaniline is then reacted with cyclopropylsulfonyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinonoid structures.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.
Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Cyclopropylsulfide derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Cyclopropylsulfonyl)-2-fluoroaniline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylsulfonyl)-2-fluoroaniline involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylsulfonyl group can form covalent bonds with active site residues, while the fluorine atom can participate in hydrogen bonding or electrostatic interactions, stabilizing the compound within the binding site.
Comparison with Similar Compounds
- 4-(Methylsulfonyl)-2-fluoroaniline
- 4-(Ethylsulfonyl)-2-fluoroaniline
- 4-(Cyclopropylsulfonyl)-2-chloroaniline
Comparison:
- 4-(Cyclopropylsulfonyl)-2-fluoroaniline is unique due to the presence of both a cyclopropylsulfonyl group and a fluorine atom, which confer distinct electronic and steric properties compared to its analogs.
- The cyclopropyl group introduces ring strain, affecting the compound’s reactivity and binding affinity.
- The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its unique properties and potential applications
Properties
IUPAC Name |
4-cyclopropylsulfonyl-2-fluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c10-8-5-7(3-4-9(8)11)14(12,13)6-1-2-6/h3-6H,1-2,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTPVTWZOVUFKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC(=C(C=C2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1147558-09-5 |
Source
|
Record name | 4-(cyclopropanesulfonyl)-2-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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